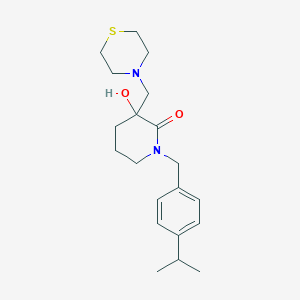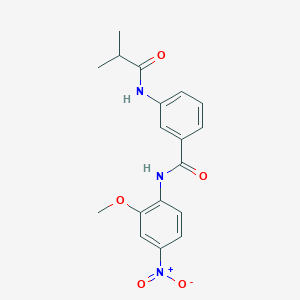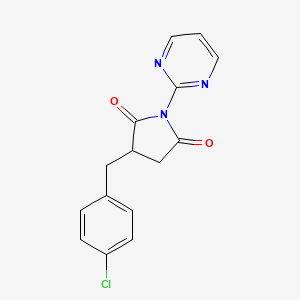![molecular formula C18H18N4O4S B4059097 4-methyl-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide](/img/structure/B4059097.png)
4-methyl-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide
Overview
Description
4-methyl-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure, substituted with a nitro group, a methyl group, and a propanoylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide typically involves multiple steps:
Nitration: The initial step involves the nitration of 4-methylbenzoic acid to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide through an amidation reaction with ammonia or an amine.
Thioamide Formation: The benzamide is further reacted with propanoyl isothiocyanate to introduce the propanoylcarbamothioyl group. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the thioamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and thioamide positions, with nucleophiles such as amines and thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromic acid.
Major Products Formed
Reduction: 4-methyl-3-amino-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-carboxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide.
Scientific Research Applications
4-methyl-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioamide group can also form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitrobenzamide: Lacks the propanoylcarbamothioyl group, resulting in different chemical and biological properties.
3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide: Lacks the methyl group, which can influence its reactivity and interactions.
4-methyl-3-nitro-N-phenylbenzamide: Lacks the propanoylcarbamothioyl group, affecting its overall properties.
Uniqueness
4-methyl-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide is unique due to the presence of both the nitro and propanoylcarbamothioyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-3-nitro-N-[4-(propanoylcarbamothioylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-3-16(23)21-18(27)20-14-8-6-13(7-9-14)19-17(24)12-5-4-11(2)15(10-12)22(25)26/h4-10H,3H2,1-2H3,(H,19,24)(H2,20,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCUFGCLKNMWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B4059016.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-methoxy-2-phenylacetamide](/img/structure/B4059017.png)
![methyl 3-(2-furylmethyl)-4-oxo-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4059030.png)


![2-(4-fluorophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4059059.png)
![4-METHYL-N-[2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4059066.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B4059076.png)
![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4059084.png)
![[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B4059092.png)

![(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4059104.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4059113.png)
![4-bromophenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B4059118.png)
